4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline
CAS No.: 302935-35-9
Cat. No.: VC10775749
Molecular Formula: C14H12BrN3
Molecular Weight: 302.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302935-35-9 |
|---|---|
| Molecular Formula | C14H12BrN3 |
| Molecular Weight | 302.17 g/mol |
| IUPAC Name | 4-bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline |
| Standard InChI | InChI=1S/C14H12BrN3/c15-11-4-6-12(7-5-11)16-9-13-10-18-8-2-1-3-14(18)17-13/h1-8,10,16H,9H2 |
| Standard InChI Key | WNKMFZJTIIRUGR-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Br |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)CNC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound consists of three primary components:
-
Imidazo[1,2-a]pyridine core: A bicyclic system with a five-membered imidazole ring fused to a pyridine ring, providing π-conjugation and hydrogen-bonding capabilities .
-
4-Bromoaniline group: A para-substituted aniline derivative introducing electron-withdrawing bromine and hydrogen-bond-donating amine functionalities.
-
Methylene linker: A -CH₂- group connecting the two aromatic systems, conferring conformational flexibility.
Table 1: Key Structural Parameters
X-ray crystallography reveals a coplanar arrangement between the imidazo[1,2-a]pyridine and aniline rings, stabilized by intramolecular N-H···N hydrogen bonds . The bromine atom induces a dipole moment of 1.78 D, enhancing intermolecular halogen bonding .
Synthetic Methodologies
Table 2: Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | 2-Aminopyridine + 4-Bromophenacyl bromide, EtOH, reflux 8 h | Imidazo[1,2-a]pyridine formation | 78% |
| 2 | TosOH (0.2 eq), 2-Isocyano-2,4,4-trimethylpentane, MeOH, 70°C 12 h | Mannich base formation | 83% |
| 3 | Pd₂(dba)₃/XantPhos, t-BuONa, toluene, 110°C 12 h | Buchwald-Hartwig amination | 92% |
Critical purification involves silica chromatography (hexane:EtOAc 3:1) and recrystallization from ethanol . The final product exhibits >99% purity by HPLC (C18 column, 70:30 MeCN:H₂O) .
Spectroscopic Characterization
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.32 (d, J=6.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, imidazole-H), 7.45–6.98 (m, 6H, aromatic), 4.33 (s, 2H, CH₂) .
-
FT-IR: 3407 cm⁻¹ (N-H stretch), 1577 cm⁻¹ (C=N), 1514 cm⁻¹ (C=C) .
Pharmacological Profile
Anti-Cancer Activity
In MCF-7 breast cancer cells, the compound demonstrates dose-dependent cytotoxicity:
Table 3: Cytotoxicity Data (MTT Assay)
| Compound | IC₅₀ (µM) | Selectivity Index (vs. MCF-10A) |
|---|---|---|
| 4-Bromo-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | 8.2 ± 0.3 | 12.7 |
| Doxorubicin (control) | 0.9 ± 0.1 | 1.4 |
Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 10 µM) and ROS generation (1.9-fold at 24 h) .
Molecular Docking Studies
Docking against BRCA1 (PDB: 1JM7) reveals:
Table 4: Docking Scores
| Scoring Method | Glide SP Score | Glide XP Score |
|---|---|---|
| BRCA1 | -7.4 | -9.8 |
Computational Modeling and QSAR
A 2D-QSAR model (n = 11 derivatives, R² = 0.89, Q² = 0.82) identifies critical descriptors:
-
Topological polar surface area (TPSA): Negative correlation (β = -0.67, p < 0.01)
-
Octanol-water partition coefficient (logP): Positive correlation (β = +0.52, p < 0.05)
Electron-withdrawing groups at the para position enhance activity by lowering LUMO energy (-1.89 eV vs. -1.45 eV for unsubstituted analog) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume